9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multistep organic reactionsReaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It shows promise as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in various biological assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl α-D-threo-hexopyranoside
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl hexopyranoside
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H22N2O4/c1-12-10-19-21(15-4-3-5-16(15)23(27)29-19)22(26)20(12)18-11-17(24-25-18)13-6-8-14(28-2)9-7-13/h6-10,17,24,26H,3-5,11H2,1-2H3 |
InChI Key |
QNGRYTQBOXEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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